4-(2-Methylpyrrolidin-1-yl)piperidine
Overview
Description
4-(2-Methylpyrrolidin-1-yl)piperidine is an organic compound with the molecular formula C10H20N2 It is a heterocyclic amine, featuring both a piperidine and a pyrrolidine ring
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which include this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring, a key structural component of this compound, is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Biochemical Pathways
It is known that pyrrolidine derivatives can influence various biological activities, potentially affecting multiple pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding modes to enantioselective proteins .
Action Environment
It is known that the physicochemical environment can significantly impact the activity of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylpyrrolidin-1-yl)piperidine typically involves the reaction of 2-methylpyrrolidine with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the 2-methylpyrrolidine, followed by nucleophilic substitution with piperidine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylpyrrolidin-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst such as palladium on carbon, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where reagents like alkyl halides can introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Reduced amine derivatives.
Substitution: Alkyl-substituted derivatives.
Scientific Research Applications
4-(2-Methylpyrrolidin-1-yl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler analog with a single piperidine ring.
2-Methylpyrrolidine: A related compound with a pyrrolidine ring substituted with a methyl group.
N-Methylpiperidine: Another similar compound with a methyl group attached to the nitrogen atom of piperidine.
Uniqueness
4-(2-Methylpyrrolidin-1-yl)piperidine is unique due to its dual-ring structure, combining both piperidine and pyrrolidine rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
4-(2-Methylpyrrolidin-1-yl)piperidine is a heterocyclic compound that combines a piperidine ring with a pyrrolidine ring, which is known to exhibit various biological activities. This article explores its biological activity, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C10H20N2
- Molecular Weight : 168.28 g/mol
- Structural Features : The compound contains both a piperidine and a pyrrolidine ring, contributing to its unique chemical properties and biological activity.
The biological activity of this compound is largely attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, particularly against cholinesterases and α-glucosidase. These interactions suggest possible applications in treating conditions like Alzheimer’s disease and diabetes .
- Antiproliferative Activity : Research indicates that derivatives of this compound may exhibit antiproliferative effects against cancer cell lines, with varying efficacy based on structural modifications. For instance, certain analogs demonstrated IC50 values in the low micromolar range against specific cancer types .
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by its structural features:
- Absorption : Its heteroatom content enhances solubility and absorption rates.
- Distribution : The lipophilicity of the compound affects its distribution in biological systems, potentially allowing for better penetration into tissues.
- Metabolism : The compound can undergo various metabolic pathways, including oxidation and reduction, which can alter its biological activity and toxicity profiles.
Anticancer Activity
A study evaluated several derivatives of this compound for their anticancer properties. Key findings include:
Compound Variant | Cancer Cell Line | GI50 (nM) | Notes |
---|---|---|---|
3e (m-piperidin) | MCF-7 | 29 | More effective than erlotinib |
3b (pyrrolidin) | MCF-7 | 31 | Higher potency than erlotinib |
3d (2-methyl) | Various | 38 | Promising activity but less potent than 3e |
These results indicate that the substitution pattern on the piperidine ring significantly impacts antiproliferative activity .
Enzyme Inhibition Studies
In vitro studies have shown that this compound derivatives exhibit significant inhibitory effects on:
- α-glucosidase : Compounds demonstrated several-fold greater inhibitory activity compared to standard drugs like acarbose.
- Cholinesterases : Some variants showed mixed-type inhibition against acetylcholinesterase (AChE), indicating potential for cognitive enhancement therapies .
Case Study 1: Antidiabetic Potential
Research involving diabetic rat models highlighted the antidiabetic effects of certain derivatives. These compounds improved glucose tolerance and reduced blood glucose levels significantly compared to control groups, supporting their potential use in diabetes management .
Case Study 2: Anticancer Efficacy
A comparative study on the efficacy of various piperidine derivatives against multiple cancer cell lines revealed that specific substitutions on the piperidine ring enhanced cytotoxicity. This suggests that further structural optimization could lead to more effective anticancer agents .
Properties
IUPAC Name |
4-(2-methylpyrrolidin-1-yl)piperidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-9-3-2-8-12(9)10-4-6-11-7-5-10/h9-11H,2-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSNSNBDMIDQDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1C2CCNCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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